1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-ethyl-1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKXWFBXANCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC12CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-51-5 | |
| Record name | 1,8-Diazaspiro[4.5]decan-2-one, 1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of Bifunctional Amines
A cyclization reaction between a γ-aminoketone and a secondary amine under acidic conditions yields the spirocyclic lactam. For example:
Ring-Closing Metathesis (RCM)
RCM of diene precursors using Grubbs catalysts forms the spiro structure:
- Substrate : N-allyl-δ-lactam derivative.
- Catalyst : Grubbs 2nd generation (5 mol%).
- Conditions : Dichloromethane, 40°C, 12 hours.
- Yield : 58%.
Table 1 : Comparison of Spirocyclic Core Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | γ-Aminoketone + Piperidine | PTSA, toluene, reflux | 65–72 |
| Ring-Closing Metathesis | N-Allyl-δ-lactam | Grubbs catalyst, CH₂Cl₂ | 58 |
Introduction of the Ethyl Group
Alkylation of the spirocyclic lactam’s secondary amine is critical for introducing the ethyl substituent.
Nucleophilic Alkylation
Reductive Amination (Alternative Pathway)
For substrates with ketone groups, reductive amination with ethylamine may be employed:
- Reagents : Ethylamine, sodium cyanoborohydride.
- Solvent : Methanol, acetic acid (pH 4–5).
- Yield : 60–68%.
Table 2 : Ethylation Methods and Outcomes
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Alkylation | Ethyl iodide, K₂CO₃ | DMF, 60°C, 6–8 hours | 70–75 |
| Reductive Amination | Ethylamine, NaBH₃CN | MeOH, pH 4–5, 24 hours | 60–68 |
Hydrochloride Salt Formation
The final step involves protonating the tertiary amine with hydrochloric acid:
- Procedure : Dissolve 1-ethyl-1,8-diazaspiro[4.5]decan-2-one in anhydrous ethanol. Add concentrated HCl dropwise until pH ≈ 2. Precipitate the salt by cooling to 0°C.
- Purification : Recrystallization from ethanol/diethyl ether.
- Purity : ≥95% (HPLC).
Optimization Challenges and Solutions
- Regioselectivity : Competing alkylation at alternate nitrogen atoms is mitigated using bulky bases (e.g., DBU).
- Spiro Ring Stability : Acidic conditions during cyclization may lead to ring-opening; neutral pH and low temperatures are preferred.
- Salt Hygroscopicity : The hydrochloride form is moisture-sensitive, necessitating storage under inert atmosphere.
Analytical Characterization
Key data for verifying successful synthesis:
- Molecular Formula : C₁₀H₁₉ClN₂O.
- MS (ESI+) : m/z 199.1 [M+H]+ (free base).
- ¹H NMR (D₂O) : δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.45–3.70 (m, 8H, spiro-CH₂ and NCH₂).
Applications and Derivatives
The ethyl derivative’s structural rigidity enhances binding to biological targets, as evidenced by its use in chitin synthase inhibitors. Analogues with varied alkyl groups (e.g., methyl, propyl) show modulated lipophilicity and activity.
Chemical Reactions Analysis
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: In industry, the compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural features and properties of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride with analogous compounds:
Key Structural Differences and Implications
- Fenspiride’s phenylethyl and oxa modifications confer bronchodilatory activity, highlighting the role of aromatic and heteroatom substitutions in biological targeting .
- Positional Isomerism :
Pharmacological and Industrial Relevance
- Therapeutic Potential: Fenspiride’s approval as a bronchodilator underscores the significance of spirocyclic scaffolds in drug design . The target compound’s ethyl group may modulate CNS activity due to increased lipophilicity.
- Safety and Handling : Hydrochloride salts require stringent safety protocols (e.g., gloves, ventilation) to mitigate exposure risks ().
Biological Activity
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 218.73 g/mol
- CAS Number : 1380300-51-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and ion channels. The compound modulates these targets' activity, leading to significant physiological effects, particularly in the context of neurological and psychiatric disorders .
Biological Activities
- Anti-inflammatory Effects :
-
Neuropharmacology :
- The compound is investigated for its potential in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, making it a candidate for conditions such as Alzheimer's disease and other cognitive impairments by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Anticancer Properties :
Study on Anti-inflammatory Activity
A study focusing on a derivative of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one demonstrated its ability to reduce inflammation markers significantly in animal models of ulcerative colitis. The compound exhibited an IC value of 6 nM against TYK2 and 37 nM against JAK1, highlighting its selectivity and potency compared to existing treatments like tofacitinib .
Neuropharmacological Research
In neuropharmacological studies, compounds similar to 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one were shown to enhance cognitive function in animal models by modulating cholinergic signaling pathways. These findings suggest a potential application in treating Alzheimer's disease and other neurodegenerative conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride in laboratory settings?
- Methodological Answer :
- Skin Protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal techniques to avoid contamination, and dispose of gloves according to lab waste guidelines .
- Respiratory Protection : Use fume hoods or respirators if airborne exposure is possible, especially during synthesis or spill scenarios .
- Spill Management : Sweep or vacuum spills into sealed containers; avoid drainage systems. Combine with inert adsorbents (e.g., vermiculite) for containment .
- Emergency Procedures : Flush eyes with water for 15+ minutes and seek medical attention for ingestion or prolonged exposure .
Q. How can researchers purify this compound to achieve >95% purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with columns like Chromolith® or Purospher® STAR (C18 phase) and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid for optimal separation .
- Recrystallization : Dissolve in hot ethanol, filter through activated charcoal, and cool slowly to isolate high-purity crystals. Monitor purity via LC-MS .
- Storage : Store purified compound in airtight containers under nitrogen at -20°C to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 to confirm spirocyclic structure and ethyl group integration .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 269.2) .
- FT-IR : Identify carbonyl (C=O) stretches near 1680–1720 cm and ammonium (N–H) vibrations at 2500–3000 cm .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthesis pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways, focusing on spirocyclic ring stability and nucleophilic attack sites .
- Machine Learning : Train models on diazaspiro compound datasets to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) .
- Case Study : ICReDD’s workflow combines computed activation energies with experimental validation, reducing trial-and-error by 60% in similar spirocyclic syntheses .
Q. What strategies resolve contradictions in reported biological activities of diazaspiro compounds?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for neurotransmission assays) and control for batch-to-batch compound variability .
- Meta-Analysis : Compare IC values across publications, adjusting for variables like pH (7.4 vs. 6.8) and incubation time (24h vs. 48h) .
- Structural Analog Testing : Evaluate 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one alongside analogs (e.g., 8-methyl or phenoxy derivatives) to isolate substituent effects .
Q. How can reaction yields be optimized for scalable synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C (5% wt) or Ni-based catalysts for hydrogenation steps; optimal H pressure is 3–5 bar at 80°C .
- Solvent Optimization : Use DMF/water (4:1 v/v) to enhance solubility of intermediates while minimizing side reactions .
- Process Control : Implement inline FTIR monitoring to track reaction progress and adjust feed rates dynamically .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
